molecular formula C10H10N4O2S B2500791 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid CAS No. 912900-11-9

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid

Cat. No.: B2500791
CAS No.: 912900-11-9
M. Wt: 250.28
InChI Key: SEXNJZHDTHLLPM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and IUPAC Naming Conventions

The compound is systematically named 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid , adhering to IUPAC rules. Key naming conventions include:

  • 1-Phenyltetrazol-5-yl : The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is numbered such that the phenyl group is attached to nitrogen 1, and the methylsulfanyl group is connected to carbon 5.
  • Methylsulfanyl : Indicates a thioether (-S-) linkage between the tetrazole ring and a methylene (-CH2-) group.
  • Acetic acid : The terminal carboxylic acid group (-COOH) is attached to carbon 2 of the ethyl backbone.

The molecular formula is C₁₀H₁₀N₄O₂S , with a molecular weight of 250.28 g/mol.

Table 1: Key Structural Features
Component Functional Group Position in Structure
Tetrazole ring 1-Phenyltetrazol-5-yl Central heterocyclic core
Thioether linkage -S-CH₂- Connects tetrazole to CH₂
Carboxylic acid -COOH Terminal group on ethyl backbone

Molecular Structure Elucidation via X-ray Crystallography

X-ray crystallography provides high-resolution insights into the compound’s three-dimensional arrangement. Key structural findings include:

  • Dihedral Angle : The tetrazole and phenyl rings are nearly perpendicular, with a dihedral angle of 84.33° . This non-planar geometry minimizes steric strain between bulky substituents.
  • Hydrogen Bonding : In the crystalline state, molecules form inversion dimers via bifurcated O—H···(N,N) hydrogen bonds (Fig. 1). These interactions involve the carboxylic acid proton and two nitrogen atoms of adjacent tetrazole rings.
  • π–π Interactions : Weak π-stacking between inversion-related tetrazole rings (centroid–centroid distance: 3.7376 Å ) and benzene rings (3.8444 Å ) stabilizes the crystal lattice.
Table 2: Geometric Parameters from X-ray Data
Bond/Angle Value (Å/°) Symmetry Code
S1–C2 1.798(2) –x+1, –y, –z
N1–C3 1.327(3) –x+1, –y, –z
O1–H1···N1 0.81(4) Å / 176(4)° –x+1, –y, –z
Dihedral angle (C3–S1–C2) 98.45° –x+1, –y, –z

Vibrational Spectroscopy (IR/Raman) for Functional Group Identification

While direct IR/Raman data for the compound is limited, spectral predictions are derived from analogous structures:

  • Carboxylic Acid (-COOH) :
    • O–H Stretch : Broad absorption at 2500–3300 cm⁻¹ (IR).
    • C=O Stretch : Strong peak near 1700–1750 cm⁻¹ .
  • Tetrazole Ring :
    • N–H Stretch : Absent due to substitution (phenyl group at N1).
    • C=N Stretch : Weak peaks around 1600–1500 cm⁻¹ .
  • Sulfanyl Group (-S-) :
    • C–S–C Stretch : Observed between 600–800 cm⁻¹ .
Table 3: Predicted IR Absorption Peaks
Functional Group IR Absorption (cm⁻¹) Raman Activity (cm⁻¹)
O–H (COOH) 2500–3300 (broad) Weak
C=O (COOH) 1700–1750 (strong) Moderate
C=N (Tetrazole) 1600–1500 (weak) Moderate
C–S–C 600–800 (medium) Strong

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for related compounds guides the interpretation of spectral shifts:

  • ¹H NMR :
    • Carboxylic Acid Proton : Broad singlet at δ 10–12 ppm (exchangeable).
    • Methylene Protons (-CH₂-S-) : Quartet at δ 3.5–4.0 ppm (coupled to adjacent S and tetrazole).
    • Aromatic Protons : Multiplet between δ 6.5–7.5 ppm (phenyl ring).
  • ¹³C NMR :
    • Carboxylic Acid Carbon : δ 170–175 ppm (C=O).
    • Sulfanyl Methylene Carbon : δ 35–40 ppm (C–S–CH₂).
    • Tetrazole Carbons : δ 120–150 ppm (aromatic carbons).

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-10(16)7-17-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXNJZHDTHLLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid typically involves the reaction of 1-phenyltetrazole with a suitable acetic acid derivative. One common method is the reaction of 1-phenyltetrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as the use of water as a solvent and mild reaction conditions are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid exhibits significant antimicrobial properties. It has been shown to possess activity against various pathogens, particularly Mycobacterium species, which are responsible for diseases such as tuberculosis. The compound's derivatives have been specifically highlighted for their potential in treating infections caused by these bacteria.

Anti-inflammatory Properties
The compound is also investigated for its anti-inflammatory effects. It acts as an inhibitor of vascular adhesion protein-1, a protein implicated in inflammatory processes. By inhibiting this protein, this compound may help modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications.

Drug Development
In the context of drug development, the compound is being studied for its potential use as an analgesic and anti-inflammatory agent. Its mechanism of action involves interactions with specific molecular targets, which can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various therapeutic effects.

Biological Research

Viral Inhibition
Recent studies have explored the antiviral potential of compounds related to this compound. For instance, related tetrazole derivatives have demonstrated moderate activity against influenza viruses, suggesting that this class of compounds could be further developed into antiviral agents .

Oxidative Stress Response
Ongoing investigations focus on how this compound interacts with enzymes involved in oxidative stress responses. Understanding these interactions could provide insights into its potential protective roles in various biological systems.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways for creating derivatives with enhanced biological activities or novel properties.

Material Science

Development of New Materials
The compound is also being explored for applications in materials science. Its unique chemical properties may lead to the development of new materials with specific functionalities, such as improved mechanical strength or chemical resistance.

Case Studies and Research Findings

Recent studies have documented various aspects of this compound's applications:

  • Antimycobacterial Activity : A study highlighted the effectiveness of this compound against Mycobacterium species, demonstrating its potential as a therapeutic agent against resistant strains.
  • Inflammation Modulation : Research on its inhibitory effects on vascular adhesion protein-1 has opened pathways for developing treatments targeting chronic inflammatory diseases.
  • Antiviral Properties : Investigations into related tetrazole derivatives showed promising results against influenza viruses, indicating further research could yield effective antiviral drugs .

Mechanism of Action

The mechanism of action of 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Key Research Findings

Crystallographic Insights :

  • The title compound and its methylsulfanylphenyl analogue () crystallize in triclinic systems (space group P1), with Z = 2 and distinct hydrogen-bonded dimers .
  • π-π interactions in tetrazoles occur at centroid distances of 3.7–3.8 Å, shorter than in thiadiazoles (~4.0 Å), suggesting stronger stacking .

Biological Screening: PPAR gamma ligand candidates (e.g., ) show in silico binding affinities comparable to rosiglitazone, a known agonist . Thiadiazole derivatives () demonstrate IC₅₀ values <10 μM in anti-cancer assays, outperforming some tetrazole analogues .

Thermodynamic Stability :

  • Tetrazole derivatives exhibit higher melting points (e.g., ~200°C for ) compared to thiadiazoles (~150°C), correlating with crystal packing efficiency .

Biological Activity

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 1-phenyltetrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually conducted in a solvent like ethanol under reflux conditions for several hours.

Industrial Production

In industrial settings, optimized reaction conditions and continuous flow reactors may enhance yield and purity. Green chemistry approaches, such as using water as a solvent, are also being explored to make the process more environmentally friendly.

Chemical Reactions and Properties

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can convert the tetrazole ring to other nitrogen-containing heterocycles.
  • Substitution : Nucleophilic substitution reactions can occur at the sulfur atom or the tetrazole ring.

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits significant antiviral and antibacterial properties. A study found that related tetrazole compounds demonstrated moderate activity against H1N1 influenza virus, with selectivity indices indicating low cytotoxicity compared to standard antiviral drugs like rimantadine .

Additionally, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting its utility in treating infections .

The mechanism of action involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to enzyme inhibition or modulation of receptor activity, resulting in various biological effects .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that certain derivatives of tetrazoles showed promising antiviral activity against influenza viruses, emphasizing the potential for developing new antiviral agents based on this scaffold .
  • Antibacterial Activity : Another investigation demonstrated that this compound exhibited significant antibacterial properties against various strains, indicating its potential application in antimicrobial therapy .
  • PPAR Gamma Ligand Candidate : The compound has been identified as a candidate for PPAR gamma ligands through virtual screening studies, suggesting its role in glucose metabolism regulation .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-PhenyltetrazoleStructurePrecursor in synthesis; moderate antibacterial activity
5-PhenyltetrazoleStructureSimilar chemical properties; explored for various biological activities
TetrazoleStructureParent compound; known for glucose-lowering effects

The uniqueness of this compound lies in its combination of the tetrazole ring and sulfanylacetic acid moiety, imparting distinct chemical and biological properties compared to its analogs .

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